10-Deacetyl-7-xylosyltaxol
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Overview
Description
10-Deacetyl-7-xylosyltaxol is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound is a member of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division. This compound has shown improved pharmacological properties compared to paclitaxel, making it a subject of interest in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Deacetyl-7-xylosyltaxol involves a series of chemical reactions starting from 10-deacetylbaccatin III. The key steps include:
Redox Reactions: Initial oxidation and reduction steps to prepare the intermediate compounds.
Acetylation: Introduction of acetyl groups to specific positions on the molecule.
Deacetylation: Removal of acetyl groups to yield the final product
Industrial Production Methods: Industrial production of this compound typically involves semi-synthetic processes using natural precursors extracted from yew trees. The process is optimized to increase yield and reduce production costs by employing advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyl-7-xylosyltaxol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate (NaIO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.
Acetylating Agents: Acetic anhydride for acetylation reactions.
Major Products: The major products formed from these reactions include various taxane derivatives such as Taxol, Taxol B (Cephalomannine), and Taxol C, which can be further converted to Docetaxel .
Scientific Research Applications
10-Deacetyl-7-xylosyltaxol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other taxane derivatives.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for its potential as an anticancer agent with improved pharmacological properties compared to paclitaxel.
Industry: Utilized in the production of chemotherapeutic drugs .
Mechanism of Action
The mechanism of action of 10-Deacetyl-7-xylosyltaxol involves the stabilization of microtubules, preventing their depolymerization. This leads to the inhibition of cell division and induction of apoptosis in cancer cells. The compound targets tubulin, a key protein in the microtubule structure, and disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.
Docetaxel: A semi-synthetic derivative with improved water solubility and potency.
10-Deacetylbaccatin III: A precursor used in the synthesis of various taxane derivatives
Uniqueness: 10-Deacetyl-7-xylosyltaxol stands out due to its improved pharmacological properties, such as better solubility and enhanced anticancer activity. These features make it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C50H57NO17 |
---|---|
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |
InChI Key |
ORKLEZFXASNLFJ-CNSXQYHSSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Synonyms |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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